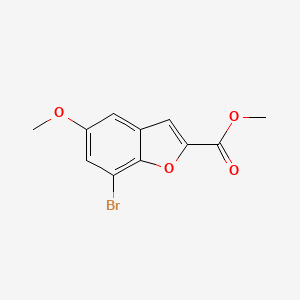
Methyl 7-bromo-5-methoxybenzofuran-2-carboxylate
Cat. No. B8763644
M. Wt: 285.09 g/mol
InChI Key: WTPVYHUBVCARLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07094798B1
Procedure details


To a solution containing 3-Bromo-2-hydroxy-5-methoxy-benzaldehyde (94.7 g, 0.410 mol) and dimethyl bromomalonate (103 g, 0.492 mol) in toluene (1.2 L) was added freshly powdered potassium carbonate (85 g, 0.615 mol) and tetra-n-butylammonium bromide (13.2 g, 0.041 mol). The reaction was heated at reflux under a Dean-Stark trap for 48 h. The reaction was concentrated and the residue dissolved with dichloromethane (−0.5 L) and filtered through Celite, washing with dichloromethane (˜0.5 L). The filtrate was washed with 1 L of 1M sodium hydroxide and water (2×1 L). The organic phase was then passed through a 400 g pad of silica gel washing with dichloromethane (˜1 L) and the filtrate was concentrated to give the desired benzofuran (64 g, 56%) as an orange solid, mp 107–111° C. 1H NMR δ (CDCl3) 7.50 (s, 1H), 7.23 (d, 1H), 7.03 (d, 1H), 3.98 (s, 3H), 3.82 (s, 3H).





Name
Yield
56%
Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[C:3]([OH:12])=[C:4]([CH:7]=[C:8]([O:10][CH3:11])[CH:9]=1)[CH:5]=O.Br[CH:14](C(OC)=O)[C:15]([O:17][CH3:18])=[O:16].C(=O)([O-])[O-].[K+].[K+]>C1(C)C=CC=CC=1.[Br-].C([N+](CCCC)(CCCC)CCCC)CCC>[Br:1][C:2]1[C:3]2[O:12][C:14]([C:15]([O:17][CH3:18])=[O:16])=[CH:5][C:4]=2[CH:7]=[C:8]([O:10][CH3:11])[CH:9]=1 |f:2.3.4,6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
94.7 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C(=C(C=O)C=C(C1)OC)O
|
|
Name
|
|
|
Quantity
|
103 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC(C(=O)OC)C(=O)OC
|
|
Name
|
|
|
Quantity
|
1.2 L
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Two
|
Name
|
|
|
Quantity
|
85 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
13.2 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux under a Dean-Stark trap for 48 h
|
|
Duration
|
48 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction was concentrated
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the residue dissolved with dichloromethane (−0.5 L)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered through Celite
|
WASH
|
Type
|
WASH
|
|
Details
|
washing with dichloromethane (˜0.5 L)
|
WASH
|
Type
|
WASH
|
|
Details
|
The filtrate was washed with 1 L of 1M sodium hydroxide and water (2×1 L)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CC(=CC=2C=C(OC21)C(=O)OC)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 64 g | |
| YIELD: PERCENTYIELD | 56% | |
| YIELD: CALCULATEDPERCENTYIELD | 54.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
